molecular formula C13H17N3O2S B220529 3-(3-Fluorophenyl)-N-n-propylpiperidine CAS No. 119817-93-5

3-(3-Fluorophenyl)-N-n-propylpiperidine

Cat. No.: B220529
CAS No.: 119817-93-5
M. Wt: 221.31 g/mol
InChI Key: ZEDMIQRQBPLMQU-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-N-n-propylpiperidine is a chemical compound that belongs to the class of piperidine derivatives It features a fluorophenyl group attached to the piperidine ring, which is further substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-N-n-propylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and N-n-propylpiperidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3-fluorobenzaldehyde with N-n-propylpiperidine under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-N-n-propylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, including receptors and enzymes.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-N-n-propylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity. This can result in various pharmacological effects, including alterations in neurotransmitter release and receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenmetrazine: A phenylmorpholine-based stimulant with similar structural features.

    3-Fluoroamphetamine: A stimulant drug from the amphetamine family with a fluorophenyl group.

Uniqueness

3-(3-Fluorophenyl)-N-n-propylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and pharmacological properties. Its combination of a fluorophenyl group and a propyl group on the piperidine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic applications.

Properties

IUPAC Name

3-(3-fluorophenyl)-1-propylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN/c1-2-8-16-9-4-6-13(11-16)12-5-3-7-14(15)10-12/h3,5,7,10,13H,2,4,6,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDMIQRQBPLMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923128
Record name 3-(3-Fluorophenyl)-1-propylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119817-93-5
Record name 3-(3-Fluorophenyl)-N-n-propylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119817935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Fluorophenyl)-1-propylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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